molecular formula C7H10O B056629 Norcamphor CAS No. 497-38-1

Norcamphor

Cat. No. B056629
CAS RN: 497-38-1
M. Wt: 110.15 g/mol
InChI Key: KPMKEVXVVHNIEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of norcamphor involves several chemical reactions that highlight the versatility and complexity of organic synthesis. While specific studies directly focusing on norcamphor synthesis were not found, the broader context of camphor synthesis provides a foundation. Camphor itself has been synthesized through various methods, showcasing the potential pathways that could be adapted for norcamphor synthesis. Researchers have explored different catalytic processes and chemical reactions to achieve high yields and purity of camphor and its derivatives (Ahmad et al., 2022).

Molecular Structure Analysis

The molecular structure of norcamphor, similar to camphor, features a bicyclic framework with a ketone functional group. This structure is responsible for its distinct chemical behavior and physical properties. The analysis of its molecular dynamics has been a subject of interest, providing insights into the correlation between rotation and translation movements within its structure. This understanding is crucial for predicting the reactivity and interactions of norcamphor in various chemical contexts (Evans, 1983).

Chemical Reactions and Properties

Norcamphor participates in a range of chemical reactions, leveraging its ketone group and the strained bicyclic system. While specific reactions for norcamphor are not detailed in the available literature, the chemical behavior of similar compounds suggests it may undergo addition reactions, oxidation, and more. The addition polymerization of functionalized norbornenes, a structurally related compound, for instance, shows the potential for norcamphor to be involved in complex synthetic pathways, leading to materials with unique properties (Bermeshev & Chapala, 2018).

Physical Properties Analysis

The physical properties of norcamphor, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The study of dextrorotatory and racemic camphor provides a comparative basis for understanding how structural differences impact these properties. Temperature and composition-dependent studies of camphor have elucidated the phase behavior and physical transformations that are likely relevant to norcamphor as well (Rietveld et al., 2010).

Scientific Research Applications

  • Cytochrome P-450CAM Interaction with Norcamphor : Norcamphor's interaction with the enzyme cytochrome P-450CAM has been extensively studied. Raag and Poulos (1991) found that Norcamphor binds about 0.9 Å further from the oxygen-binding site than camphor, affecting the redox potential and spin equilibrium of the enzyme-substrate complex. This research contributes to understanding the enzyme's substrate specificity and its active site architecture (Raag & Poulos, 1991).

  • Metabolic Pathways : Robertson and Hussain (1969) investigated the metabolism of Norcamphor in rabbits, demonstrating how it's reduced to endo-norborneol and hydroxylated to other compounds. These findings provide insights into the metabolic transformations of camphor and related compounds (Robertson & Hussain, 1969).

  • Hydroxylation Product Specificity : Collins and Loew (1988) used theoretical methods to study the hydroxylation of Norcamphor by cytochrome P-450cam. Their findings, which align with experimental results, provide valuable information about the regio-specificity of this metabolic process (Collins & Loew, 1988).

  • Deuterium Isotope Effects in Metabolism : Atkins and Sligar (1988) studied the kinetics of NADH consumption, oxygen uptake, and hydrogen peroxide production in Norcamphor metabolism by cytochrome P-450cam, revealing insights into the enzyme's reaction mechanisms and the role of deuterium isotope effects (Atkins & Sligar, 1988).

  • Structural Geology Applications : Herwegh, Handy, and Heilbronner (1997) and Rosenberg and Handy (2001) explored the use of Norcamphor in structural geology, particularly in understanding the microfabric evolution in monomineralic mylonite and mechanisms of melt segregation paths in partially molten rock analogs (Herwegh, Handy, & Heilbronner, 1997), (Rosenberg & Handy, 2001).

  • Molecular Dynamics Simulations for Substrate Specificity : Bass and Ornstein (1993) conducted molecular dynamics simulations to understand the substrate specificity of cytochrome P450cam for L- and D-norcamphor, revealing crucial insights into the enantioselectivity of the hydroxylation reaction (Bass & Ornstein, 1993).

  • Stereochemical Studies : Yoneda et al. (2006) investigated the steric effects on 1H chemical shifts in Norcamphor derivatives, contributing to the understanding of molecular structure and interactions in such compounds (Yoneda et al., 2006).

Safety And Hazards

Norcamphor is a flammable solid . It should be kept away from heat, sparks, and flames. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

Norcamphor has been used in the preparation of a variety of important 5,6-substituted norcamphor scaffolds . It has also been used in the production of chiral multifunctionalized norcamphor compounds . Future research may explore other potential applications of this compound.

properties

IUPAC Name

bicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2
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InChI Key

KPMKEVXVVHNIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O
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DSSTOX Substance ID

DTXSID50883406
Record name Bicyclo[2.2.1]heptan-2-one
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Molecular Weight

110.15 g/mol
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Physical Description

White or cream crystals or waxy solid; [Alfa Aesar MSDS]
Record name Norcamphor
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Vapor Pressure

2.09 [mmHg]
Record name Norcamphor
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Product Name

Norcamphor

CAS RN

497-38-1
Record name Bicyclo[2.2.1]heptan-2-one
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Record name NORCAMPHOR
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Record name 8,9,10-trinorbornan-2-one
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Synthesis routes and methods

Procedure details

7.1 g norbornene and 1 atm O2 were passed over 100 mg of this material at 280° C. for 2 hours, yielding in a partial conversion 99 mg norbornanone (relative yield 70%) and 43 mg cyclohexene carboxaldehyde (relative yield 30%) with a turnover frequency of 160 moles total product per mole Rh per hr.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcamphor
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Norcamphor
Reactant of Route 3
Norcamphor
Reactant of Route 4
Norcamphor
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Norcamphor

Citations

For This Compound
2,950
Citations
JR Collins, GH Loew - Journal of Biological Chemistry, 1988 - Elsevier
… for norcamphor and pericyclocamphanone. In light of our results, new experiments have been performed for norcamphor and the original data reexamined for pericyclocamphanone. …
Number of citations: 75 www.sciencedirect.com
JS McConaghy Jr, JJ Bloomfield - The Journal of Organic …, 1968 - ACS Publications
… on the alkylation of norcamphor using sodium amide and … base-catalyzed bromination of norcamphor, shown to proceed … data do reflect the reluctance of norcamphor to form the enolate. …
Number of citations: 31 pubs.acs.org
R Srinivasan - Journal of the American Chemical Society, 1961 - ACS Publications
… by the use of norcamphor deuterated in the -methylene group. … mercury photosensitized decomposition of norcamphor (I) and … and it was found that in the case of norcamphor (I), 40% of …
Number of citations: 54 pubs.acs.org
CL Rosenberg, MR Handy - Journal of Geophysical Research …, 2000 - Wiley Online Library
… measure meltnorcamphor dihedral angles, we observed that meltnorcamphor-norcamphor dihedral … Samples are prepared so as to allow melt to drain from the deforming norcamphor-…
Number of citations: 109 agupubs.onlinelibrary.wiley.com
J Bruckmoser, S Remke, B Rieger - ACS Macro Letters, 2022 - ACS Publications
Chemical recycling of polymers is an elegant approach to achieve a circular economy and address the sustainability and end-of-life issues of plastics. Herein, we report the ring-…
Number of citations: 8 pubs.acs.org
R Mose, ME Jensen, G Preegel… - Angewandte …, 2015 - Wiley Online Library
… produce chiral multifunctionalized norcamphor compounds having a … The corresponding norcamphor derivatives are formed in … stereocenters and spiro norcamphor compounds can be …
Number of citations: 44 onlinelibrary.wiley.com
M Herwegh, MR Handy - Journal of Structural Geology, 1998 - Elsevier
… high-strain experiments on polycrystalline norcamphor designed to examine the evolution … of microfabric heterogeneities in the norcamphor samples and characterize the strain …
Number of citations: 76 www.sciencedirect.com
M Herwegh, MR Handy - Journal of Structural Geology, 1996 - Elsevier
… strain simple shearing of norcamphor (C,HiuO) in a see-… Synkinematic analysis of the norcamphor microfabric reveals that … a series of experiments on norcamphor designed to simulate …
Number of citations: 95 www.sciencedirect.com
WM Atkins, SG Sligar - Biochemistry, 1988 - ACS Publications
… processes, with specificallydeuteriated norcamphor, are 0.77… in the presence of norcamphor. The kinetic isotope effects and … presence of the substrate analogue norcamphor, the soluble …
Number of citations: 109 pubs.acs.org
W Woods, J Roberts - The Journal of Organic Chemistry, 1957 - ACS Publications
Ketones I, II, and III were prepared from the corresponding exo-norborneols by chromic acid ox-idation, a method found to be superior to nitric acid oxidation. 41—III were purified by …
Number of citations: 8 pubs.acs.org

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